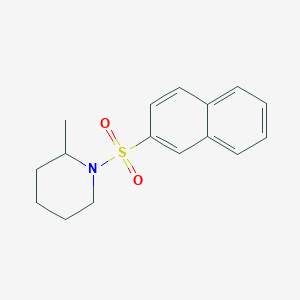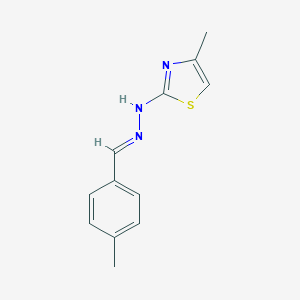![molecular formula C23H32N2O3S B255376 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves the activation of the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of potassium channels. The activation of this receptor leads to a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to selectively activate the 5-HT1A receptor, which leads to a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which allows for the specific activation of this receptor without affecting other receptors. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One of the most significant directions is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, this compound can be used as a tool to study the function of other serotonin receptors and their role in various physiological and pathological conditions. Furthermore, this compound can be studied for its potential use in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research on this compound, which can lead to the development of new therapeutic agents for the treatment of various psychiatric disorders.
Synthesemethoden
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. The product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in various research applications. One of the most significant applications is in the field of neuroscience, where it has been used as a tool to study the function of serotonin receptors. This compound has been shown to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
Produktname |
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C23H32N2O3S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H32N2O3S/c1-17-15-19(23(3,4)5)16-22(18(17)2)29(26,27)25-13-11-24(12-14-25)20-9-7-8-10-21(20)28-6/h7-10,15-16H,11-14H2,1-6H3 |
InChI-Schlüssel |
XYNKIAVYYAXRIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)




![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
